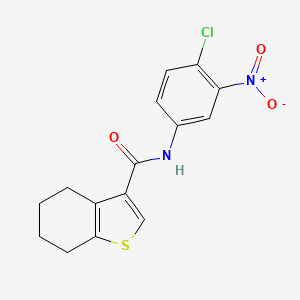![molecular formula C15H15N3O2S B5751283 N'-({2-[(4-methylphenyl)thio]acetyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5751283.png)
N'-({2-[(4-methylphenyl)thio]acetyl}oxy)-3-pyridinecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({2-[(4-methylphenyl)thio]acetyl}oxy)-3-pyridinecarboximidamide, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a derivative of pyridinecarboximidamide and has been synthesized using various methods. Its mechanism of action and biochemical and physiological effects have been investigated in numerous studies, which have revealed its potential as a research tool.
Mechanism of Action
N'-({2-[(4-methylphenyl)thio]acetyl}oxy)-3-pyridinecarboximidamide is a potent inhibitor of histone deacetylases, which are enzymes that remove acetyl groups from histones and other proteins. By inhibiting these enzymes, this compound can increase the acetylation of histones and other proteins, which can lead to changes in gene expression and cellular processes. This compound has also been shown to inhibit the activity of sirtuins, which are enzymes that regulate cellular metabolism and stress response.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. Inhibition of histone deacetylases by this compound can lead to increased acetylation of histones and other proteins, which can alter gene expression and cellular processes. This compound has also been shown to induce apoptosis in cancer cells, potentially through the regulation of pro-apoptotic genes. Additionally, this compound has been shown to have anti-inflammatory effects, which may be mediated through the inhibition of histone deacetylases.
Advantages and Limitations for Lab Experiments
N'-({2-[(4-methylphenyl)thio]acetyl}oxy)-3-pyridinecarboximidamide has several advantages for use in lab experiments. It is a potent inhibitor of histone deacetylases and has been widely studied for its potential applications in scientific research. This compound is also relatively easy to synthesize using various methods. However, this compound has some limitations for use in lab experiments. It can be toxic to cells at high concentrations and may have off-target effects on other enzymes and proteins.
Future Directions
There are several future directions for research on N'-({2-[(4-methylphenyl)thio]acetyl}oxy)-3-pyridinecarboximidamide. One area of interest is the development of more potent and selective inhibitors of histone deacetylases. Additionally, the potential therapeutic applications of this compound and other histone deacetylase inhibitors in cancer and other diseases warrant further investigation. Further studies are also needed to investigate the potential off-target effects of this compound on other enzymes and proteins.
Synthesis Methods
N'-({2-[(4-methylphenyl)thio]acetyl}oxy)-3-pyridinecarboximidamide can be synthesized using various methods, including the reaction of 3-pyridinecarboximidamide with 4-methylphenylthioacetic acid chloride. This reaction produces this compound as a yellow solid, which can be purified using column chromatography. Other methods of synthesis have also been reported, including the reaction of 3-pyridinecarboximidamide with 4-methylphenylthioacetic acid in the presence of a catalyst.
Scientific Research Applications
N'-({2-[(4-methylphenyl)thio]acetyl}oxy)-3-pyridinecarboximidamide has been widely studied for its potential applications in scientific research. It has been used as a tool to investigate the mechanism of action of various enzymes and proteins, including histone deacetylases and sirtuins. This compound has also been used to study the role of protein acetylation in the regulation of gene expression and cellular processes. Additionally, this compound has been used in studies investigating the potential therapeutic applications of histone deacetylase inhibitors in cancer and other diseases.
Properties
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(4-methylphenyl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-11-4-6-13(7-5-11)21-10-14(19)20-18-15(16)12-3-2-8-17-9-12/h2-9H,10H2,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHZIXKCMYDLNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)ON=C(C2=CN=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SCC(=O)O/N=C(/C2=CN=CC=C2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49819164 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-2-(4-methoxyphenyl)-3-{[1-(4-nitrophenyl)ethylidene]amino}-4-imidazolidinone](/img/structure/B5751204.png)

![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B5751227.png)


![N-ethyl-2-(4-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5751241.png)


![N'-{[(4-tert-butylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5751255.png)
![3-[(2-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5751271.png)
![3-(4-methoxyphenyl)-5-methyl-3,5-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one](/img/structure/B5751286.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(2-nitrophenoxy)propanohydrazide](/img/structure/B5751302.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B5751309.png)
